molecular formula C10H11NO3 B8785793 Methyl 6-methoxy-2-vinylnicotinate

Methyl 6-methoxy-2-vinylnicotinate

Cat. No.: B8785793
M. Wt: 193.20 g/mol
InChI Key: XSBNILDVQXOHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-methoxy-2-vinylnicotinate is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol It is a derivative of nicotinic acid, featuring a methoxy group at the 6-position and a vinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-2-vinylnicotinate can be achieved through multicomponent reactions involving nicotinic acid derivatives. One common method involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation and subsequent treatment with alkyl halides . The reaction typically occurs in ethanol at room temperature, leading to the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions. The process would be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-2-vinylnicotinate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted nicotinic acid derivatives.

Scientific Research Applications

Methyl 6-methoxy-2-vinylnicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-2-vinylnicotinate involves its interaction with specific molecular targets and pathways. The vinyl group allows for conjugation with other molecules, potentially enhancing its biological activity. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methoxy-2-vinylnicotinate is unique due to its combination of a methoxy group and a vinyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 2-ethenyl-6-methoxypyridine-3-carboxylate

InChI

InChI=1S/C10H11NO3/c1-4-8-7(10(12)14-3)5-6-9(11-8)13-2/h4-6H,1H2,2-3H3

InChI Key

XSBNILDVQXOHTA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)OC)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-6-methoxy-nicotinic acid methyl ester (10 g, 49.8 mmol), tributyl(vinyl)tin (15.8 g, 49.8 mmol), 2,6-di-tert-butyl-4-methylphenol (0.3 g, 1.36 mmol) and trans-bis(triphenylphosphine)palladium(II) chloride (0.5 g, 0.71 mmol) was added to DMF (50 mL) under nitrogen. The mixture was stirred at 80° C. for 16 h. The solvent was evaporated in vacuo. The crude product was purified by flash column chromatography (silica; petroleum ether/EtOAc 50/1). The desired fractions were collected and the solvents evaporated in vacuo to yield 6-methoxy-2-vinyl-nicotinic acid methyl ester (5.12 g, 54%) as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Name
trans-bis(triphenylphosphine)palladium(II) chloride
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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